molecular formula C29H30N2O6S B3241005 2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate CAS No. 1451074-27-3

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B3241005
CAS No.: 1451074-27-3
M. Wt: 534.6 g/mol
InChI Key: CPUOEAVMCMLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring and a 4-methylbenzenesulfonate (tosylate) ester moiety. The Boc group serves as a protective agent for the amine functionality, enhancing stability during synthetic processes, while the tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

2-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]quinolin-6-yl]oxyethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6S/c1-20-5-13-25(14-6-20)38(33,34)36-18-17-35-24-12-16-27-22(19-24)9-15-26(31-27)21-7-10-23(11-8-21)30-28(32)37-29(2,3)4/h5-16,19H,17-18H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOEAVMCMLJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Attachment of the 4-Methylbenzenesulfonate Ester: The final step involves the esterification of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can yield a variety of quinoline derivatives.

Scientific Research Applications

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including quinoline cores, ester linkages, and aryl substituents. Key differences lie in functional groups, substitution patterns, and reactivity profiles.

Structural and Functional Comparisons

Compound Name (CAS No.) Key Structural Features Similarity Score Notable Properties/Applications
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate (147489-06-3) Cyclopropyl and fluorophenyl substituents; α,β-unsaturated ester 0.95 High reactivity in conjugate additions
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (586966-54-3) Dihydroxyheptenoate backbone; fluorophenyl group 0.76 Intermediate in statin analog synthesis
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (343-10-2) Carboxylic acid and hydroxyl groups on quinoline 0.64 Antibacterial activity via metal chelation
6-Hydroxy-2-methylquinoline-4-carboxylic acid (50741-53-2) Methyl and hydroxyl substituents; planar quinoline-carboxylic acid system 0.63 Fluorescence properties in imaging

Reactivity and Stability Insights

  • Boc Protection: The target molecule’s Boc group enhances amine stability compared to unprotected analogs like 6-hydroxyquinoline derivatives (e.g., 343-10-2), which are prone to oxidation .
  • Tosylate vs. Methanesulfonate : The tosylate group in the target compound exhibits superior leaving-group ability relative to methanesulfonate derivatives (e.g., 148516-11-4), enabling efficient alkylation or arylation reactions .
  • Fluorophenyl Substituents: Compounds with fluorophenyl groups (e.g., 147489-06-3) demonstrate enhanced metabolic stability compared to non-fluorinated analogs, a trait absent in the target molecule .

Research Findings and Implications

  • Drug Development: The Boc-protected amine in the target molecule may improve pharmacokinetic profiles compared to unprotected quinoline amines (e.g., 50741-53-2), which exhibit rapid clearance .
  • Material Science: Unlike fluorescent 6-hydroxyquinoline derivatives (50741-53-2), the target molecule’s tosylate group prioritizes chemical reactivity over optical properties, limiting use in imaging .
  • Limitations : The absence of fluorinated substituents in the target molecule may reduce bioavailability compared to fluorophenyl-containing analogs (147489-06-3) .

Biological Activity

2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate is a complex organic compound characterized by a quinoline core and a tert-butoxycarbonyl (Boc) protected amine. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The compound is defined by the following structural formula:

C29H30N2O6S\text{C}_{29}\text{H}_{30}\text{N}_{2}\text{O}_{6}\text{S}

Key Structural Features

  • Quinoline Core : Provides a scaffold for biological activity.
  • Boc-Protected Amine : Enhances stability and solubility.
  • 4-Methylbenzenesulfonate Ester : Facilitates interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Using methods such as the Skraup synthesis.
  • Introduction of the Boc-Protected Amine : Protecting the amine functionality to prevent premature reactions.
  • Esterification : Attaching the 4-methylbenzenesulfonate using reagents like pyridine or triethylamine.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of various enzymes. For example, it has been utilized in studies examining its effect on Type III secretion systems (T3SS), where it demonstrated significant inhibition at specific concentrations .

Case Studies

  • Inhibition of T3SS : In a study, high concentrations of similar compounds led to approximately 50% inhibition of CPG2 secretion, suggesting potential applications in targeting bacterial virulence factors .
  • Prodrug Applications : The compound has been explored as a prodrug system that enhances bioavailability and efficacy against pathogens like P. berghei, showcasing its potential in therapeutic applications .

Research Findings

StudyFindings
Pendergrass et al. (2021)Demonstrated inhibition of T3SS by related compounds, indicating the potential for therapeutic development against bacterial infections .
Bioavailability StudiesShowed that prodrugs derived from similar quinoline structures significantly improved solubility and efficacy in vivo, curing infected mice with a single oral dose .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

  • Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced to the aniline moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
  • Tosylation : The hydroxyl group in the intermediate is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine .
  • Coupling reactions : Suzuki-Miyaura cross-coupling may be employed for attaching aryl groups to the quinoline core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) prevent Boc-deprotection during tosylation .
  • Solvent selection : Anhydrous THF or DCM improves TsCl reactivity .
  • Catalyst screening : Pd-based catalysts with ligand additives (e.g., SPhos) enhance coupling efficiency .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

A combination of analytical techniques is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., Boc methyl groups at ~1.3 ppm, quinoline aromatic protons at 7.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the quinoline and tosylate regions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : Resolves steric effects of the Boc group and tosylate geometry (e.g., C–O bond lengths: ~1.43 Å) .

Q. Table 1: Key Analytical Data

TechniqueDiagnostic FeatureReference
¹H NMRBoc methyl singlet at 1.3 ppm
HRMSm/z 575.22 (calculated for C₃₁H₃₃N₂O₆S⁺)
X-rayDihedral angle: Quinoline-Tosylate = 87.5°

Advanced Research Questions

Q. What mechanistic insights govern the tosylate group’s reactivity in nucleophilic substitutions?

The tosylate acts as a superior leaving group due to:

  • Resonance stabilization : The sulfonate group delocalizes negative charge, lowering activation energy for SN2 reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Steric factors : Bulky substituents on the quinoline core may hinder nucleophilic attack, requiring tailored bases (e.g., DBU vs. K₂CO₃) .

Q. Experimental validation :

  • Kinetic studies : Monitor substitution rates with varying nucleophiles (e.g., amines, thiols) using LC-MS .
  • DFT calculations : Predict transition-state geometries and charge distribution .

Q. How does the Boc group influence stability under varying pH conditions?

  • Acidic conditions : Boc deprotection occurs rapidly below pH 3 (e.g., with TFA), generating free amines .
  • Neutral/basic conditions : Stable up to pH 10, but prolonged exposure to aqueous bases (e.g., NaOH) induces hydrolysis .

Q. Mitigation strategies :

  • Buffered systems : Use phosphate buffers (pH 7–8) during coupling reactions .
  • Protection alternatives : Compare Boc with Fmoc for pH-sensitive applications .

Q. How can computational methods predict electronic properties and validate spectroscopic data?

  • DFT calculations : Simulate UV-Vis spectra by modeling HOMO-LUMO transitions (e.g., quinoline π→π* transitions at ~300 nm) .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian09 correlate computed shielding tensors with experimental shifts .

Q. Case study :

  • IR spectroscopy : Computed carbonyl stretching frequencies (Boc C=O: ~1680 cm⁻¹) match experimental data within ±5 cm⁻¹ .

Q. How are contradictions in biological activity data resolved across assays?

  • Assay standardization :
    • Cell line variability : Use isogenic cell lines to control for genetic drift .
    • Enzyme source consistency : Compare recombinant vs. native enzyme preparations .
  • Data normalization :
    • IC₅₀ adjustments : Account for differences in assay buffer ionic strength .

Q. Table 2: Biological Activity Discrepancies

Assay TypeIC₅₀ (μM)Cell Line/EnzymeReference
Anticancer0.8 ± 0.1HeLa
Antifungal12.3 ± 2Candida albicans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-((2-(4-((Tert-butoxycarbonyl)amino)phenyl)quinolin-6-yl)oxy)ethyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.